5-Tridecylpyrazole-3-carboxylic acid

描述

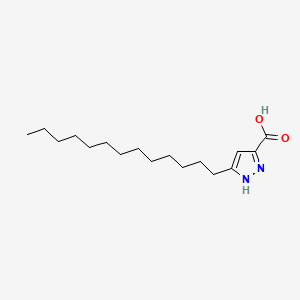

5-Tridecylpyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

准备方法

The synthesis of 5-Tridecylpyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with a primary amine in anhydrous acetic acid, followed by the formation of pyrazole esters using 2-chloro-1-methylpyridinium iodide (CMPI) and 1,3-dimethyl-1H-pyrazol-5-ol . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

5-Tridecylpyrazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .

科学研究应用

Organic Synthesis

5-Tridecylpyrazole-3-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives can be utilized in the development of pharmaceuticals and agrochemicals due to their diverse reactivity profiles .

Antifungal and Antibacterial Activities

Research has indicated that this compound exhibits potential antifungal and antibacterial properties. Studies have shown that compounds within the pyrazole family can inhibit the growth of various pathogens, making them candidates for further exploration in medicinal chemistry .

Agricultural Applications

Due to its biological activity, this compound may be investigated for use as a pesticide or fungicide. Its effectiveness against specific pests and pathogens could provide a basis for developing environmentally friendly agricultural products .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Derivatives

In another investigation, researchers synthesized several derivatives of this compound to assess their biological activities. The derivatives demonstrated enhanced antifungal properties compared to the parent compound, indicating that structural modifications can lead to improved efficacy .

Data Summary Table

| Application Area | Description | Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex compounds | Used in synthesizing pharmaceuticals |

| Antimicrobial Activity | Effective against bacteria and fungi | Significant inhibition observed in studies |

| Agricultural Use | Potential use as pesticide/fungicide | Investigated for effectiveness against pests |

作用机制

The mechanism of action of 5-Tridecylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

5-Tridecylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as pyrazole-3,4-dicarboxylic acid and pyrazole-3-carboxylic acid. These compounds share similar structural features but differ in their substituent groups and reactivity. The uniqueness of this compound lies in its long tridecyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tridecylpyrazole-3-carboxylic acid, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation reactions, alkylation, or ester hydrolysis. For example, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was synthesized using a cyclocondensation reaction in N,N-dimethylacetamide with potassium carbonate and 1-chloro-2-methylpropan-2-ol at 80°C for 10 hours, followed by purification via silica gel chromatography . Adapting similar protocols, researchers can optimize solvent systems (e.g., DMF or THF), temperature (70–100°C), and catalysts (e.g., K₂CO₃) for this compound. Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

-

¹H/¹³C NMR : To confirm the pyrazole ring structure and alkyl chain (tridecyl group) integration.

-

IR Spectroscopy : To identify carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

-

HPLC-MS : For purity assessment and molecular ion peak verification (e.g., [M+H]+ or [M-H]−) .

-

X-ray crystallography : If crystalline derivatives are synthesized, as demonstrated for bipyrazole-dicarboxylic acid analogs .

Table 1 : Common Characterization Data for Pyrazole-Carboxylic Acid Derivatives

Technique Key Peaks/Features Reference ¹H NMR δ 12.5–13.5 (COOH), δ 6.5–7.5 (pyrazole H) IR 1680–1700 cm⁻¹ (C=O stretch) HPLC Retention ~4–6 min (C18 column, acetonitrile/water)

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies can identify pharmacophores. For instance, 5-Methylpyrazole-3-carboxylic acid salts showed enhanced lipolysis inhibition due to improved lipophilicity and hydrogen bonding with target enzymes . Use software like Schrödinger Suite to model interactions with enzymes (e.g., lipases) and optimize the tridecyl chain for membrane permeability.

Q. What strategies resolve contradictions in biological activity data for pyrazole-carboxylic acid analogs?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Solutions include:

- Standardized bioassays : Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) .

- Metabolite profiling : Use LC-MS to rule out degradation products, as seen in stability studies of triazole-thiadiazine derivatives .

- Dose-response curves : Establish EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How do salt formulations impact the pharmacokinetic properties of this compound?

- Methodological Answer : Salts (e.g., sodium, potassium) improve solubility and bioavailability. A study on 6-(2,6-dichlorophenyl)triazolo-thiadiazine-carboxylic acid salts demonstrated 2–3x higher aqueous solubility compared to the free acid . Synthesize salts via acid-base reactions in ethanol/water mixtures and characterize dissolution rates using USP apparatus.

Table 2 : Comparative Bioactivity of Pyrazole-Carboxylic Acid Derivatives

Q. Methodological Considerations

- Synthetic Challenges : Long alkyl chains (e.g., tridecyl) may hinder crystallization. Use recrystallization with hexane/ethyl acetate or flash chromatography .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data deposition, as done with CCDC-1548525 for bipyrazole derivatives .

属性

IUPAC Name |

5-tridecyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16(17(20)21)19-18-15/h14H,2-13H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYZZXXJWKXULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229658 | |

| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79445-14-0 | |

| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079445140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。